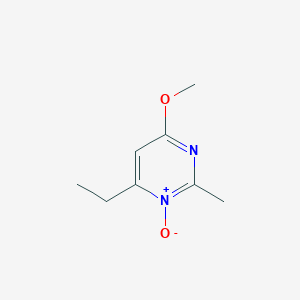
Triacontane-11,20-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triacontane-11,20-diamine is a long-chain aliphatic diamine with the molecular formula C30H64N2. This compound is characterized by its two amine groups located at the 11th and 20th positions of the triacontane chain. It is a derivative of triacontane, a straight-chain alkane with 30 carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triacontane-11,20-diamine typically involves the functionalization of triacontane. One common method is the selective amination of triacontane at the 11th and 20th positions. This can be achieved through a multi-step process involving:
Bromination: Triacontane is first brominated at the desired positions using bromine in the presence of light or a radical initiator.
Amination: The brominated intermediate is then treated with ammonia or an amine source under high pressure and temperature to replace the bromine atoms with amine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Triacontane-11,20-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
Triacontane-11,20-diamine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triacontane-11,20-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer mechanisms.
Comparison with Similar Compounds
Similar Compounds
Triacontane: The parent hydrocarbon without amine groups.
Hexacosane-10,19-diamine: A similar diamine with a shorter carbon chain.
Octacosane-12,21-diamine: Another long-chain diamine with amine groups at different positions.
Uniqueness
Triacontane-11,20-diamine is unique due to its specific positioning of amine groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
89900-62-9 |
|---|---|
Molecular Formula |
C30H64N2 |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
triacontane-11,20-diamine |
InChI |
InChI=1S/C30H64N2/c1-3-5-7-9-11-13-17-21-25-29(31)27-23-19-15-16-20-24-28-30(32)26-22-18-14-12-10-8-6-4-2/h29-30H,3-28,31-32H2,1-2H3 |
InChI Key |
NSXQAWBQSNVIST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCC(CCCCCCCCCC)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)
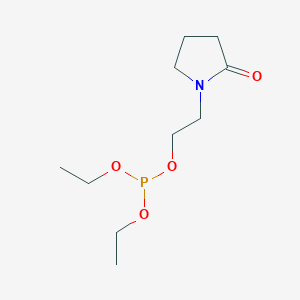
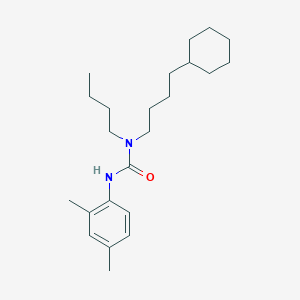
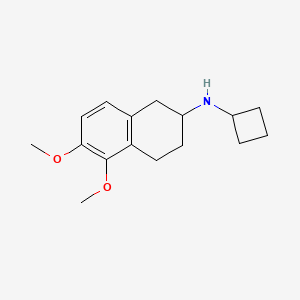
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)
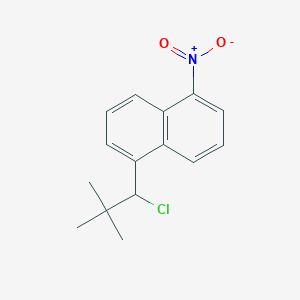
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carbothioamide](/img/structure/B14381187.png)
![2-[5-(3,3-Dimethyloxiran-2-yl)-3-methylpentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381191.png)

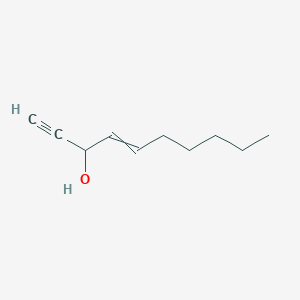
![[3-(4-Chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B14381200.png)
